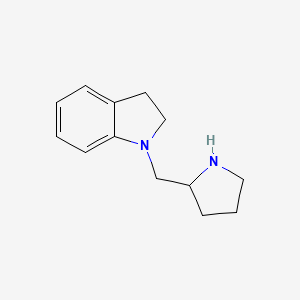
4-(2-メトキシ-2-オキソエトキシ)安息香酸ブチル
概要
説明
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C14H18O5. It is a derivative of benzoic acid, featuring a butyl ester group and a methoxy-oxoethoxy substituent on the benzene ring. This compound is of interest in various fields due to its unique chemical structure and properties.
科学的研究の応用
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2-methoxy-2-oxoethoxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst, such as sulfuric acid, to form butyl 4-hydroxybenzoate. This intermediate can then be reacted with methoxyacetic anhydride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of Butyl 4-(2-methoxy-2-oxoethoxy)benzoate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of efficient catalysts.
化学反応の分析
Types of Reactions
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2-methoxy-2-oxoethoxy)benzoic acid.
Reduction: Formation of butyl 4-(2-methoxy-2-hydroxyethoxy)benzoate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
作用機序
The mechanism of action of Butyl 4-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The methoxy-oxoethoxy group may also play a role in modulating the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
Butyl 4-hydroxybenzoate: Lacks the methoxy-oxoethoxy substituent, making it less versatile in certain reactions.
Methyl 4-(2-methoxy-2-oxoethoxy)benzoate: Similar structure but with a methyl ester group instead of a butyl ester, affecting its solubility and reactivity.
Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate: Similar structure but with an ethyl ester group, offering different physical and chemical properties.
Uniqueness
Butyl 4-(2-methoxy-2-oxoethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its butyl ester group provides hydrophobic characteristics, while the methoxy-oxoethoxy group offers additional sites for chemical modification and interaction.
特性
IUPAC Name |
butyl 4-(2-methoxy-2-oxoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-4-9-18-14(16)11-5-7-12(8-6-11)19-10-13(15)17-2/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJFSWDBPLGBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)








